Perfluoro(1-methoxyprop-1-ene)

Overview

Description

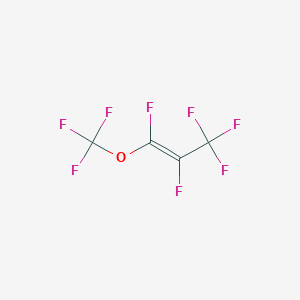

Perfluoro(1-methoxyprop-1-ene) is a fluorinated organic compound with the molecular formula C4F8O. It is characterized by the presence of both perfluoroalkyl and methoxy groups, making it a unique compound in the realm of fluorinated chemicals. This compound is known for its high thermal and chemical stability, which makes it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(1-methoxyprop-1-ene) typically involves the reaction of perfluorinated alkenes with methoxy-containing reagents. One common method is the nucleophilic substitution reaction where a perfluorinated alkene reacts with a methoxy group donor under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentafluoride (SbF5) to facilitate the substitution process.

Industrial Production Methods

Industrial production of Perfluoro(1-methoxyprop-1-ene) involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful control of temperature, pressure, and the concentration of reactants. The product is then purified through distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(1-methoxyprop-1-ene) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like fluoride ions (F-) or amines (NH2-) are employed in substitution reactions.

Major Products

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Various perfluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Perfluoro(1-methoxyprop-1-ene) has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

Biology: Investigated for its potential use in biological imaging due to its unique fluorinated structure.

Medicine: Explored for its use in drug delivery systems, particularly in targeting specific tissues or cells.

Industry: Utilized in the production of high-performance materials such as coatings, lubricants, and sealants due to its chemical stability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which Perfluoro(1-methoxyprop-1-ene) exerts its effects is primarily through its interaction with other molecules via its perfluorinated and methoxy groups. The perfluorinated chain provides hydrophobicity and chemical resistance, while the methoxy group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to specific receptors in biological systems or forming stable polymers in industrial applications.

Comparison with Similar Compounds

Similar Compounds

Perfluoro(1-methoxypropane): Similar structure but lacks the double bond present in Perfluoro(1-methoxyprop-1-ene).

Perfluoro(1-methoxybutane): Longer carbon chain with similar functional groups.

Perfluoro(1-methoxyethane): Shorter carbon chain with similar functional groups.

Uniqueness

Perfluoro(1-methoxyprop-1-ene) is unique due to its combination of a perfluorinated chain and a methoxy group attached to a double bond. This structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and greater stability in oxidative conditions compared to its analogs.

Biological Activity

Perfluoro(1-methoxyprop-1-ene) (CFO), a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Perfluoro(1-methoxyprop-1-ene) is characterized by its perfluorinated carbon backbone and a methoxy group. The molecular formula is CFO, with a structural representation that highlights the presence of fluorine atoms attached to the carbon chain. Its SMILES notation is C(=C(/OC(F)(F)F)\F)(\C(F)(F)F)/F, which indicates a complex structure conducive to various chemical reactions and interactions in biological systems .

Research indicates that perfluorinated compounds can exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that perfluorinated compounds can disrupt microbial membranes, leading to cell lysis and death.

- Cytotoxic Effects : There is evidence of selective cytotoxicity towards certain cancer cell lines. For example, compounds similar to perfluoro(1-methoxyprop-1-ene) have shown significant in vitro cytotoxicity against melanoma and breast cancer cells, with IC values indicating potent inhibition of cell proliferation .

Case Studies

A notable study investigated the effects of perfluorinated compounds on human cell lines. The results demonstrated that exposure to these compounds led to altered cell signaling pathways associated with apoptosis and proliferation. Specifically, one case highlighted the cytotoxic effects on melanoma cells, where concentrations as low as 53 nM resulted in significant cell death .

Applications

Perfluoro(1-methoxyprop-1-ene) has potential applications in various fields:

- Industrial Solvents : Due to its unique solvent properties, it can be utilized in chemical processes requiring non-reactive environments.

- Agricultural Chemicals : Its efficacy as a solvent and potential bioactivity makes it suitable for use in herbicides and pesticides.

- Medical Applications : The compound's biological activity raises possibilities for development as an anesthetic or anti-cancer agent .

Synthesis and Environmental Impact

Research into the synthesis of perfluoro(1-methoxyprop-1-ene) has focused on optimizing reaction conditions to enhance yield and purity. The continuous process for producing related fluorinated ethers highlights the importance of minimizing environmental impact while maximizing efficiency .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of perfluoro(1-methoxyprop-1-ene). Studies have indicated potential risks associated with long-term exposure to perfluorinated compounds, necessitating further investigation into their environmental persistence and bioaccumulation potential.

Properties

IUPAC Name |

(E)-1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(3(7,8)9)2(6)13-4(10,11)12/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBHDWIEFOPOP-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(OC(F)(F)F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/OC(F)(F)F)\F)(\C(F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896478 | |

| Record name | (1E)-1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621181-80-3 | |

| Record name | (1E)-1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.